molecular formula C30H52O3 B1261840 Cabraleadiol CAS No. 67253-01-4

Cabraleadiol

Cat. No.: B1261840
CAS No.: 67253-01-4
M. Wt: 460.7 g/mol
InChI Key: RQBNSDSKUAGBOI-ZNYSIYOKSA-N
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Comparison with Similar Compounds

Cabraleadiol is unique among triterpenoids due to its specific biological activities and molecular structure. Similar compounds include ocotillone and odoratone, which are also isolated from Cabralea canjerana . These compounds share similar triterpenoid structures but differ in their specific biological activities and molecular targets . This compound’s unique ability to inhibit photosystem II and activate TLR4 distinguishes it from other triterpenoids .

Conclusion

This compound is a versatile triterpenoid compound with significant biological activities and scientific research applications. Its unique chemical properties and mechanisms of action make it a valuable compound for studying various biochemical processes and developing potential therapeutic agents.

Properties

IUPAC Name

(3R,5R,8R,9R,10R,13R,14R,17S)-17-[(2S,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H52O3/c1-25(2)21-12-17-29(7)22(27(21,5)15-13-23(25)31)10-9-19-20(11-16-28(19,29)6)30(8)18-14-24(33-30)26(3,4)32/h19-24,31-32H,9-18H2,1-8H3/t19-,20+,21+,22-,23-,24+,27+,28-,29-,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQBNSDSKUAGBOI-ZNYSIYOKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1O)C)CCC4C3(CCC4C5(CCC(O5)C(C)(C)O)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@@H]([C@H]1CC[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@H](C4(C)C)O)C)C)[C@@]5(CC[C@H](O5)C(C)(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H52O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is Cabraleadiol and where is it found?

A1: this compound is a dammarane-type triterpenoid primarily isolated from various plant sources, including the stem bark of Dysoxylum malabaricum Bedd. (Meliaceae) [], the roots of Dysoxylum densiflorum [], the bark of Amoora yunnanensis [], the lichen Pyxine consocians [], and the liverwort Blepharidophyllum densifolium [].

Q2: What is the molecular formula and weight of this compound?

A2: this compound possesses the molecular formula C30H52O3 and a molecular weight of 460.7 g/mol. []

Q3: How is the structure of this compound elucidated?

A3: The structure of this compound has been determined using a combination of spectroscopic techniques, including 1D and 2D NMR (COSY, HSQC, and HMBC) spectroscopy, NOE difference spectroscopy, and mass spectrometry. These methods, alongside comparisons with similar compounds, allow for a detailed structural characterization. [, , , , ] Notably, X-ray crystallography has confirmed the structure of this compound monoacetate. []

Q4: Has this compound shown any insecticidal activity?

A4: Yes, research suggests that this compound exhibits insecticidal activity against the fall armyworm Spodoptera frugiperda. In studies, this compound, along with other isolated compounds like 3-β-deacetylfi ssinolide and 7-deacetoxy-7-oxogedunin, demonstrated an ability to prolong the larval phase of the insect. []

Q5: How does this compound affect photosynthesis?

A5: Studies indicate that this compound acts as a Hill reaction inhibitor, affecting the light reaction of photosynthesis. It disrupts ATP synthesis and electron transport rates. Specifically, it appears to inhibit the photosystem II (PSII) by affecting the oxygen-evolving complex (OEC) and plastoquinone (PQ) pool reduction. []

Q6: What is the effect of this compound on Meloidogyne incognita?

A6: this compound, particularly when extracted from Cabralea canjerana, has shown significant inhibitory effects on the hatching of Meloidogyne incognita juveniles, a plant-parasitic nematode. This suggests potential nematicidal properties of the compound. []

Q7: Has this compound demonstrated any cytotoxic activity?

A7: While more research is needed, preliminary studies suggest that this compound may possess moderate cytotoxic activity against certain cancer cell lines. Further investigation is required to determine its potential in this area. [, ]

Q8: Are there any studies on the anti-cholinesterase activity of this compound?

A8: Yes, some studies suggest that this compound might have anti-cholinesterase activity, but the results are not conclusive. While it showed positive results in TLC bioautography with fast blue B salt, further testing using Ellman's method did not yield significant inhibitory concentrations (IC50 > 200 μg/ml). More research is needed to understand its potential in this area. []

Q9: What are the potential applications of this compound based on current research?

A9: The research suggests potential applications of this compound in various fields, including:

  • Agriculture: As a potential biopesticide due to its insecticidal [] and nematicidal properties [].
  • Medicine: Further investigation is needed, but preliminary findings suggest possible applications in anticancer and anti-cholinesterase drug development. [, , ]

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